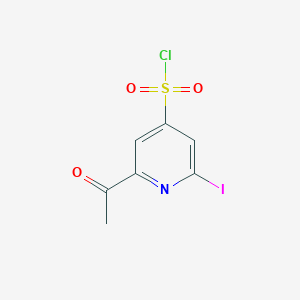
1-(3-Amino-6-methylpyridin-2-YL)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-6-methylpyridin-2-YL)ethan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-6-methylpyridin-2-YL)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 3-amino-6-methylpyridine with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the process. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and recrystallization helps in obtaining high-purity products suitable for various applications.
化学反应分析
Types of Reactions
1-(3-Amino-6-methylpyridin-2-YL)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted pyridine derivatives
科学研究应用
1-(3-Amino-6-methylpyridin-2-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
作用机制
The mechanism of action of 1-(3-Amino-6-methylpyridin-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
1-(2-Aminopyridin-3-yl)ethan-1-one: Similar structure but with the amino group at a different position.
1-(4-Amino-6-methylpyridin-3-yl)ethan-1-one: Another isomer with the amino group at the 4-position.
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one: Contains an additional aminomethyl group.
Uniqueness
1-(3-Amino-6-methylpyridin-2-YL)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups make it a valuable compound for targeted synthesis and research applications.
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
1-(3-amino-6-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-3-4-7(9)8(10-5)6(2)11/h3-4H,9H2,1-2H3 |
InChI 键 |
JYKQUOQEPXXVAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)N)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)

![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)








